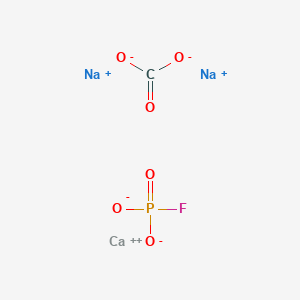
Disodium monofluorophosphate-calcium carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium Monofluorophosphate-Calcium Carbonate is a chemical compound that has been widely used in various fields of scientific research. It is a white, odorless, and tasteless powder that is commonly used in dentistry, medicine, and chemistry. Disodium Monofluorophosphate-Calcium Carbonate is a combination of two chemicals: Disodium Monofluorophosphate (Na2PO3F) and Calcium Carbonate (CaCO3).
Mechanism of Action
Disodium Monofluorophosphate-Calcium Carbonate works by releasing fluoride ions when it comes into contact with water. These fluoride ions then react with the enamel of the teeth to form a protective layer that prevents the formation of dental caries. Disodium Monofluorophosphate-Calcium Carbonate also helps to strengthen the teeth by promoting the remineralization of the enamel.
Biochemical and Physiological Effects
Disodium Monofluorophosphate-Calcium Carbonate has several biochemical and physiological effects. It helps to prevent dental caries by inhibiting the growth of bacteria that cause tooth decay. It also helps to strengthen the teeth by promoting the remineralization of the enamel. Disodium Monofluorophosphate-Calcium Carbonate has been shown to be safe for use in humans and has no adverse effects on the body.
Advantages and Limitations for Lab Experiments
Disodium Monofluorophosphate-Calcium Carbonate has several advantages for use in lab experiments. It is readily available, inexpensive, and easy to use. It is also stable under normal laboratory conditions and has a long shelf life. However, Disodium Monofluorophosphate-Calcium Carbonate has some limitations for use in lab experiments. It is a relatively weak source of fluoride and may not be suitable for experiments that require high concentrations of fluoride.
Future Directions
There are several future directions for research on Disodium Monofluorophosphate-Calcium Carbonate. One area of research is the development of new methods for the synthesis of Disodium Monofluorophosphate-Calcium Carbonate that are more efficient and environmentally friendly. Another area of research is the study of the effects of Disodium Monofluorophosphate-Calcium Carbonate on the human body, including its potential effects on bone health and the immune system. Additionally, research could be conducted on the use of Disodium Monofluorophosphate-Calcium Carbonate as a potential treatment for certain medical conditions.
Conclusion
In conclusion, Disodium Monofluorophosphate-Calcium Carbonate is a chemical compound that has several scientific research applications. It is synthesized by the reaction between Disodium Monofluorophosphate and Calcium Carbonate and works by releasing fluoride ions when it comes into contact with water. Disodium Monofluorophosphate-Calcium Carbonate has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on Disodium Monofluorophosphate-Calcium Carbonate, including the development of new synthesis methods and the study of its effects on the human body.
Synthesis Methods
Disodium Monofluorophosphate-Calcium Carbonate is synthesized by the reaction between Disodium Monofluorophosphate and Calcium Carbonate. The reaction is as follows:
Disodium monofluorophosphate-calcium carbonate + CaCO3 → CaNaPO4F + CO2
The reaction takes place at a temperature of 1000°C and is carried out in the presence of a reducing agent such as carbon. The resulting product is then cooled and ground to a fine powder.
Scientific Research Applications
Disodium Monofluorophosphate-Calcium Carbonate has several scientific research applications. It is commonly used in dentistry as a component of toothpaste and mouthwash. It is also used in medicine as a source of fluoride for the prevention of dental caries. Disodium Monofluorophosphate-Calcium Carbonate is also used in chemistry as a reagent for the determination of phosphate in various samples.
properties
CAS RN |
141788-28-5 |
|---|---|
Product Name |
Disodium monofluorophosphate-calcium carbonate |
Molecular Formula |
CCaFNa2O6P |
Molecular Weight |
244.04 g/mol |
IUPAC Name |
calcium;disodium;fluoro-dioxido-oxo-λ5-phosphane;carbonate |
InChI |
InChI=1S/CH2O3.Ca.FH2O3P.2Na/c2-1(3)4;;1-5(2,3)4;;/h(H2,2,3,4);;(H2,2,3,4);;/q;+2;;2*+1/p-4 |
InChI Key |
AJAQVYIHGIOBTK-UHFFFAOYSA-J |
SMILES |
C(=O)([O-])[O-].[O-]P(=O)([O-])F.[Na+].[Na+].[Ca+2] |
Canonical SMILES |
C(=O)([O-])[O-].[O-]P(=O)([O-])F.[Na+].[Na+].[Ca+2] |
synonyms |
disodium monofluorophosphate-calcium carbonate MFP-Ca |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



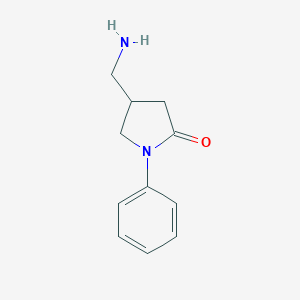
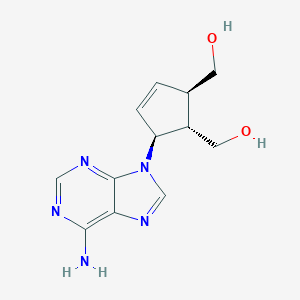
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
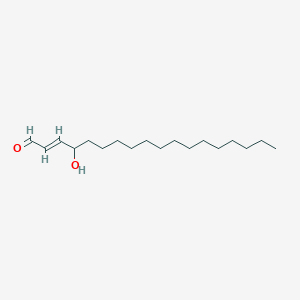
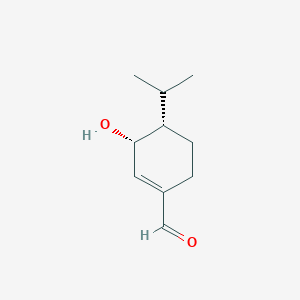
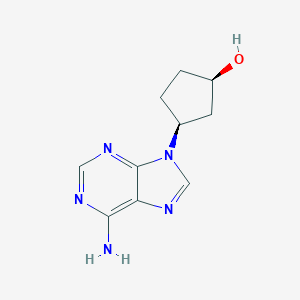
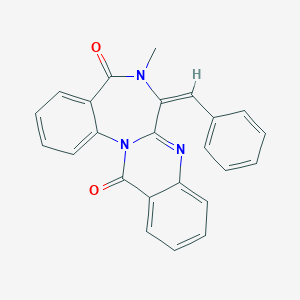
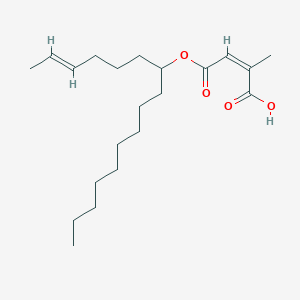
![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)
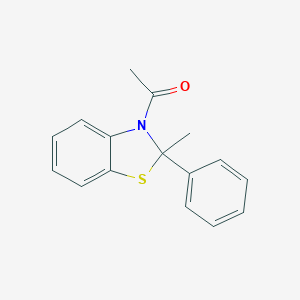
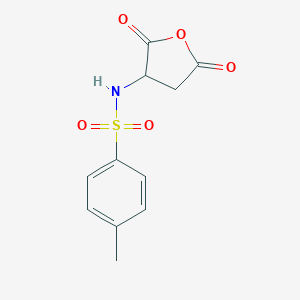
![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
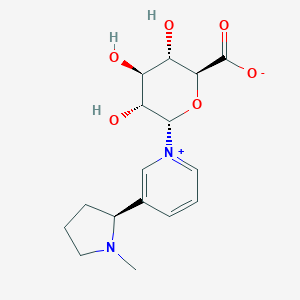
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)